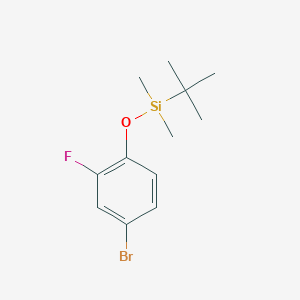
(4-Bromo-2-fluorophenoxy)(tert-butyl)dimethylsilane
Cat. No. B8543313
M. Wt: 305.26 g/mol
InChI Key: LMPXUWTYLZMITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05582765
Procedure details


A Grignard reagent was prepared from 30.5 g of 4-bromo-2-fluorophenol t-butyldimethylsilyl ether and 2.43 g of magnesium in 100 ml of tetrahydrofuran. 20.0 g of 4-n-pentyl-4-phenyl-4-silacyclohexanone was dropped in the resultant solution at 25° C. The reaction mixture was agitated at 25° C. for 5 hours and poured into an ammonium chloride aqueous solution, followed by extraction with ethyl acetate. The ethyl acetate solution was washed with brine, dried and concentrated. 400 ml of benzene and 800 mg of p-toluenesulfonic acid monohydrate were added to the resultant residue, followed by removal of generated water under reflux. When distilling of water was stopped, the benzene solution was concentrated, followed by purification of the resultant residue to obtain 31.6 g (yield: 88%) of 2-fluoro-4-(4-n-pentyl-4-phenyl)-4-sila-1-cyclohexnyl)phenol t-butyldimethylsilyl ether.
Quantity
30.5 g
Type
reactant
Reaction Step One



Name
4-n-pentyl-4-phenyl-4-silacyclohexanone
Quantity
20 g
Type
reactant
Reaction Step Two

[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Si:1]([O:8][C:9]1[CH:14]=[CH:13][C:12](Br)=[CH:11][C:10]=1F)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[Mg].C([Si]1(C2C=CC=CC=2)CCC(=O)CC1)CCCC.[Cl-].[NH4+]>O1CCCC1>[Si:1]([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=C(C=C(C=C1)Br)F
|
|
Name
|
|
|
Quantity
|
2.43 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
4-n-pentyl-4-phenyl-4-silacyclohexanone
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)[Si]1(CCC(CC1)=O)C1=CC=CC=C1
|
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was agitated at 25° C. for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate solution was washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
400 ml of benzene and 800 mg of p-toluenesulfonic acid monohydrate were added to the resultant residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by removal of generated water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
When distilling of water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the benzene solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by purification of the resultant residue
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 31.6 g | |
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
